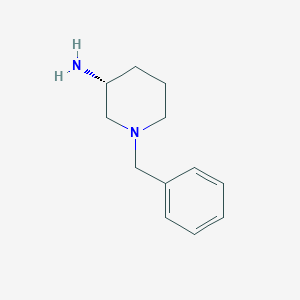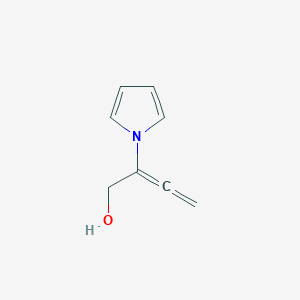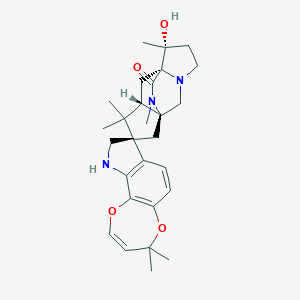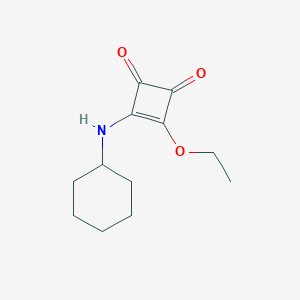
Pyrazolidine, 4-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidine, 4-bromo- is a chemical compound that belongs to the pyrazolidine family. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of pyrazolidine, 4-bromo- is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Pyrazolidine, 4-bromo- has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. However, its effects on human physiology and biochemistry are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pyrazolidine, 4-bromo- is its ease of synthesis and availability. It can be synthesized in good yield and purity using simple and inexpensive reagents. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of pyrazolidine, 4-bromo-. One potential direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as drug delivery and materials science. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, pyrazolidine, 4-bromo- is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis and availability make it a valuable tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Pyrazolidine, 4-bromo- can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with various reagents. One of the most common methods is the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
Pyrazolidine, 4-bromo- has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
163805-06-9 |
|---|---|
Nombre del producto |
Pyrazolidine, 4-bromo- |
Fórmula molecular |
C3H7BrN2 |
Peso molecular |
151.01 g/mol |
Nombre IUPAC |
4-bromopyrazolidine |
InChI |
InChI=1S/C3H7BrN2/c4-3-1-5-6-2-3/h3,5-6H,1-2H2 |
Clave InChI |
BKGFWELRNHKFRN-UHFFFAOYSA-N |
SMILES |
C1C(CNN1)Br |
SMILES canónico |
C1C(CNN1)Br |
Sinónimos |
Pyrazolidine, 4-bromo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















